molecular formula C8H5FN2OS B7763503 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B7763503
M. Wt: 196.20 g/mol
InChI Key: XKMWJXQWLNRDRC-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction .

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

The compound “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, particularly in understanding cellular mechanisms and interactions.

    Medicine: It has potential therapeutic applications, including its use in drug development and treatment of specific medical conditions.

    Industry: It is utilized in industrial processes, including the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit comparable chemical properties.

Uniqueness

What sets “this compound” apart from similar compounds is its specific reactivity and potential applications. Its unique combination of functional groups and molecular structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWJXQWLNRDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(O2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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